4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Description

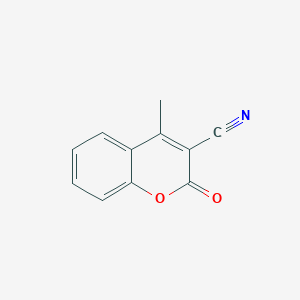

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLBFMTKGSSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282603 | |

| Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24526-69-0 | |

| Record name | 24526-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24526-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (CAS No. 24526-69-0)

In the landscape of modern drug discovery and materials science, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets and exhibit diverse physicochemical properties. The coumarin nucleus, a benzopyran-2-one system, is a quintessential example of such a scaffold. Fused with a reactive carbonitrile moiety, the derivative This compound (also known as 3-Cyano-4-methylcoumarin) represents a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1][2]

This guide provides a comprehensive technical overview of this compound, identified by CAS Number 24526-69-0 .[1][3][4] We will delve into its chemical identity, synthesis methodologies, key physicochemical and spectroscopic properties, and its burgeoning applications in medicinal chemistry and beyond. The insights herein are curated to empower researchers in leveraging this molecule's full potential in their scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid, typically appearing white to light yellow.[1][4] Its structure integrates the rigid, planar coumarin ring system with a methyl group at the C4 position and an electron-withdrawing nitrile group at the C3 position. This specific arrangement of functional groups dictates its reactivity and biological profile.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 24526-69-0 | [1][3][4] |

| Molecular Formula | C₁₁H₇NO₂ | [1] |

| Molecular Weight | 185.18 g/mol | [1] |

| IUPAC Name | 4-methyl-2-oxochromene-3-carbonitrile | [1] |

| Synonyms | 3-Cyano-4-methylcoumarin, 4-Methyl-2-oxo-2H-1-benzopyran-3-carbonitrile | [1][2] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 194.0 to 198.0 °C | [1][4] |

| Solubility | High solubility in organic solvents; moderate in water | [1] |

| SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C#N | [1] |

Synthesis Methodologies: From Classic Condensations to Green Chemistry

The synthesis of the this compound core is most classically achieved through multi-component reactions (MCRs), which offer high atom economy and procedural simplicity.

The Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone reaction for forming C-C bonds and is highly effective for synthesizing this coumarin derivative.[1] The general principle involves the reaction of a compound with an active methylene group (like malononitrile) with a carbonyl compound. In a common variant for this scaffold, an aromatic aldehyde, malononitrile, and a cyclic active methylene compound are reacted in a single pot.

Rationale: This one-pot, three-component synthesis is efficient, minimizing waste and purification steps. The choice of catalyst (often a base like piperidine or a Lewis acid) is critical for activating the methylene group and facilitating the cyclization cascade. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration/tautomerization to yield the stable chromene ring.

Protocol: Generalized One-Pot Synthesis

This protocol is a generalized representation based on common literature procedures for related chromene derivatives.

-

Reaction Setup: To a mixture of an appropriate salicylaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

-

Reaction Execution: Stir the mixture at room temperature or under reflux. Reaction times can vary significantly, from minutes to several hours, depending on the specific reactants and conditions. Microwave-assisted protocols can dramatically reduce reaction times to as little as 5 minutes.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

Green Synthesis Approaches

Reflecting the growing demand for sustainable chemistry, recent research has focused on developing greener syntheses. This includes using water as a solvent, employing biodegradable catalysts (such as those derived from agricultural waste), or conducting reactions under solvent-free conditions with ultrasound irradiation.[5][6] These methods not only reduce environmental impact but can also lead to higher yields and simpler product isolation.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Signal/Range |

| FT-IR (KBr, cm⁻¹) | C≡N (nitrile) stretch | ~2200 cm⁻¹ |

| C=O (lactone) stretch | ~1710 cm⁻¹ | |

| C=C (aromatic) stretch | ~1600 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | Aromatic protons | δ 7.2-7.9 ppm (multiplets) |

| CH₃ (methyl) protons | δ ~2.4 ppm (singlet) | |

| ¹³C NMR (DMSO-d₆) | C=O (lactone carbon) | δ ~160 ppm[7] |

| C≡N (nitrile carbon) | δ ~115-120 ppm[8] | |

| Aromatic carbons | δ ~110-155 ppm | |

| CH₃ (methyl carbon) | δ ~20 ppm[8] |

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and specific substitution patterns on the aromatic ring.

Applications in Drug Discovery and Materials Science

The rigid structure and diverse functionalization potential of the chromene scaffold make it a focal point of intense research.

Antimicrobial and Antifungal Activity

Coumarin derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][9] The 4H-chromene core, in particular, has been shown to be effective against various bacterial and fungal strains, including resistant pathogens like Staphylococcus aureus and Candida albicans.[6] The mechanism of action is often attributed to the inhibition of essential cellular processes like protein and nucleic acid synthesis.[6]

Anticancer and Enzyme Inhibition

The chromene-3-carbonitrile scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated cytotoxic effects against numerous cancer cell lines.[5]

-

Mechanism of Action: One significant mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. A 4H-chromene-3-carbonitrile derivative was shown to selectively inhibit Bcl-2 in human leukemic cells, thereby inducing apoptosis.[10]

-

Enzyme Inhibition: this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism.[1] This property makes it a valuable tool for studying drug-drug interactions. Furthermore, related chromene derivatives have been developed as potent tyrosinase inhibitors, with potential applications in treating skin hyperpigmentation.[8]

Applications in Materials Science

Beyond biology, the photophysical properties of this scaffold are of significant interest. The extended π-conjugated system of coumarins gives rise to fluorescent properties, leading to their investigation and use as:

-

Laser Dyes: Certain derivatives are used as gain mediums in tunable dye lasers.[1]

-

Nonlinear Optical (NLO) Materials: The molecular structure can be engineered to exhibit strong NLO properties, which are valuable for applications in optoelectronics and photonics.[1]

Safety, Handling, and Storage

As with any active chemical compound, proper safety protocols must be strictly followed when handling this compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2][4] |

| H315: Causes skin irritation. | [2] | |

| H319: Causes serious eye irritation. | [2] | |

| Precautionary Statements | P261: Avoid breathing dust. | [2][4] |

| P270: Do not eat, drink or smoke when using this product. | [4] | |

| P280: Wear protective gloves/protective clothing/eye protection. | [2] | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] | |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | [2][4] | |

| P501: Dispose of contents/container to an approved waste disposal plant. | [4] |

-

Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generation of dust.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is far more than a simple organic molecule; it is a testament to the power of privileged scaffolds in scientific innovation. Its straightforward synthesis, coupled with a rich spectrum of biological activities and intriguing photophysical properties, secures its place as a high-value compound for researchers. From developing next-generation antibiotics and anticancer therapies to engineering advanced optical materials, the potential applications for this versatile chromene derivative are vast and continue to expand. This guide serves as a foundational resource to aid scientists in harnessing its unique characteristics for future discoveries.

References

-

National Institutes of Health (NIH). (2016, June 30). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. Available from: [Link]

-

SpectraBase. 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Available from: [Link]

-

PubMed Central. (2024, September 28). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Available from: [Link]

-

ResearchGate. Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. Available from: [Link]

-

Medknow Publications. Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Available from: [Link]

-

Scientia Iranica. Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Available from: [Link]

-

ChemSynthesis. (2025, May 20). 4-ethyl-2-oxo-2H-chromene-3-carbonitrile. Available from: [Link]

-

MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available from: [Link]

-

Taylor & Francis Online. In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. Available from: [Link]

-

PubMed Central. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. Available from: [Link]

-

ACS Omega. (2022, December 13). Versatile and Sustainable Approach to Access Biologically Relevant Chromeno[2,3-b]pyridine and Benzylpyrazolyl Coumarin Derivatives Using Graphitic Carbon Nitride as a Reusable Heterogeneous Catalyst. Available from: [Link]

Sources

- 1. Buy this compound | 24526-69-0 [smolecule.com]

- 2. This compound | 24526-69-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 24526-69-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. tandfonline.com [tandfonline.com]

4-Methyl-2-oxo-2H-chromene-3-carbonitrile: A Comprehensive Technical Guide for Drug Discovery and Materials Science

An In-depth Technical Guide

Abstract: 4-Methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetically versatile coumarin derivative that has garnered significant attention as a privileged scaffold in medicinal chemistry and a functional component in materials science. Its unique combination of a reactive nitrile group, an activated methyl group, and the inherent photophysical properties of the coumarin core makes it a valuable building block for a diverse range of applications. This guide provides a detailed examination of its chemical properties, established synthetic protocols, reactivity, and key applications, offering researchers and drug development professionals a thorough resource for leveraging this potent molecule.

Introduction: The Significance of the 3-Cyano-4-Methylcoumarin Scaffold

Coumarins, or 2H-chromen-2-ones, are a prominent class of heterocyclic compounds found extensively in nature and are renowned for their broad spectrum of biological activities. The introduction of specific functional groups onto the coumarin nucleus can profoundly influence its physicochemical properties and therapeutic potential. The this compound structure is of particular interest due to the synergistic effect of its substituents. The electron-withdrawing nitrile group at the C3 position enhances the electrophilicity of the pyrone ring and serves as a key handle for chemical modification. The methyl group at the C4 position exhibits vinylogous reactivity, allowing for further structural elaboration. This unique substitution pattern has led to its exploration in diverse fields, from the development of novel anticancer and antimicrobial agents to the creation of advanced optical materials.[1][2]

Core Physicochemical & Spectroscopic Data

A fundamental understanding of a compound's physical and spectroscopic properties is essential for its effective application in research and development.

Chemical Identity and Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO₂ | [1][3] |

| Molecular Weight | 185.18 g/mol | [1][3] |

| CAS Number | 24526-69-0 | [1][3][4] |

| Appearance | White to light yellow solid/crystalline powder | [1] |

| Melting Point | 194-198 °C | [1] |

| Solubility | High solubility in organic solvents (e.g., DMSO, DMF); moderate solubility in water | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a singlet corresponding to the C4-methyl protons, typically appearing around δ 2.4-2.7 ppm. The aromatic protons on the fused benzene ring resonate as a series of multiplets in the δ 7.3-7.8 ppm region.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum displays distinct signals for the key functional groups: the lactone carbonyl (C2) at ~160 ppm, the nitrile carbon (C≡N) near 115 ppm, and the C4-methyl carbon at ~20 ppm. The carbons of the aromatic and pyrone rings appear between 116 and 155 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the principal functional groups. A strong, sharp absorption band for the nitrile (C≡N) stretch is observed around 2220 cm⁻¹. The lactone carbonyl (C=O) stretch appears as a very strong band in the 1720-1740 cm⁻¹ region. C=C stretching vibrations from the aromatic and pyrone rings are present in the 1600-1450 cm⁻¹ range.

-

Mass Spectrometry (MS) : The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 185, confirming the molecular weight of the compound.

Synthesis and Chemical Reactivity

The synthesis of this compound is efficient and its structure offers multiple sites for subsequent chemical transformations.

Optimized Synthetic Protocol: Knoevenagel-Pechmann Condensation

The most common and reliable synthesis involves a one-pot reaction that combines principles of the Knoevenagel condensation and the Pechmann reaction. This involves the condensation of a substituted salicylaldehyde with ethyl cyanoacetate, followed by an intramolecular cyclization (lactonization). An alternative, also widely cited, is the reaction of 4-methylcoumarin with malononitrile under basic conditions.[1]

Step-by-Step Experimental Protocol

-

Reactant Charging: To a solution of 4-hydroxyacetophenone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

-

Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq), to the stirred mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product typically precipitates as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol to remove residual catalyst and unreacted starting materials. For higher purity, the product can be recrystallized from glacial acetic acid or ethanol to yield fine, off-white crystals.

Diagram: Synthetic Workflow

Caption: Generalized workflow for the synthesis of the target coumarin.

Chemical Reactivity

The molecule's functionality allows for a range of chemical transformations:

-

Nitrile Group Reactions: The nitrile can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid (4-methyl-2-oxo-2H-chromene-3-carboxylic acid) or amide, respectively.[1] This provides a gateway to further amide-coupling or esterification reactions.

-

Vinylogous Reactivity of the C4-Methyl Group: The methyl group is activated by the conjugated system and can participate in condensation reactions. For instance, it can react with aldehydes in a Mannich-type reaction, extending the conjugated system and forming styryl-like derivatives, which is particularly useful in the development of dyes and probes.[2]

-

Nucleophilic Attack on the Pyrone Ring: The α,β-unsaturated lactone system can undergo nucleophilic addition reactions, although this requires strong nucleophiles. Treatment with alkoxide or hydroxide ions can lead to ring-opening followed by esterification or hydrolysis of the nitrile group.[1]

Applications in Research and Development

The unique chemical architecture of this compound makes it a valuable scaffold in both life sciences and material sciences.

Medicinal Chemistry & Drug Development

Derivatives of this coumarin have shown significant potential across several therapeutic areas. The core structure acts as a pharmacophore that can be decorated to optimize potency and selectivity.

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of 4-methylcoumarin derivatives against various cancer cell lines.[5] The planar coumarin ring can facilitate DNA intercalation, while specific functionalizations can lead to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases or cytochrome P450 enzymes (specifically CYP1A2).[1] This makes it a compound of high interest in medicinal chemistry.[1]

-

Antimicrobial & Anti-inflammatory Agents: The scaffold has been investigated for its antimicrobial and antifungal properties.[1] Furthermore, certain derivatives have exhibited promising anti-inflammatory activity, potentially through the inhibition of inflammatory pathways.[1]

Diagram: Potential Anticancer Mechanisms of Action

Caption: Potential mechanisms for the anticancer activity of derivatives.

Materials Science

The inherent fluorescence of the coumarin core makes this compound and its derivatives attractive for applications in materials science.

-

Laser Dyes: Research has demonstrated the potential of 3-cyanocoumarins to function as effective blue laser dyes due to their high quantum yields and photostability.[1]

-

Nonlinear Optical (NLO) Materials: The extended π-conjugation and the presence of donor-acceptor groups in its derivatives make them candidates for the development of materials with NLO properties, which are crucial for applications in optoelectronics and telecommunications.[1]

Conclusion

This compound is a high-value chemical entity with a robust and accessible synthetic pathway. Its strategic functionalization provides multiple avenues for chemical modification, leading to a vast library of derivatives. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents solidifies its status as a privileged scaffold in drug discovery. Concurrently, its excellent photophysical properties position it as a promising component for advanced optical materials. This guide underscores the compound's versatility and provides a foundational resource for scientists aiming to explore its full potential.

References

-

4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. (n.d.). SpectraBase. URL: [Link]

-

K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (n.d.). National Institutes of Health (NIH). URL: [Link]

-

Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. (2022). ResearchGate. URL: [Link]

-

Syntheses, reactivity, and biological applications of coumarins. (2024). National Institutes of Health (NIH). URL: [Link]

-

Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. (2024). ResearchGate. URL: [Link]

-

Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (2020). Scientia Iranica. URL: [Link]

-

4-ethyl-2-oxo-2H-chromene-3-carbonitrile. (n.d.). ChemSynthesis. URL: [Link]

-

Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. (2017). ResearchGate. URL: [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). MDPI. URL: [Link]

-

7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile. (n.d.). MD Topology. URL: [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. URL: [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). National Institutes of Health (NIH). URL: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. URL: [Link]

-

3-Cyanocoumarin. (n.d.). PubChem. URL: [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Taylor & Francis Online. URL: [Link]

-

Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines. (2012). ResearchGate. URL: [Link]

Sources

- 1. Buy this compound | 24526-69-0 [smolecule.com]

- 2. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. biomall.in [biomall.in]

- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: this compound, a prominent member of the coumarin family, stands as a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, and characterization. We delve into the mechanistic details of its primary synthetic routes, including the classic Knoevenagel condensation and modern green chemistry approaches. Furthermore, this document explores its significant biological activities, with a particular focus on its role as an enzyme inhibitor, and discusses the therapeutic potential of its derivatives in areas such as oncology and neurodegenerative diseases. This technical paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Nomenclature and Structural Framework

The compound in focus is systematically named 4-methyl-2-oxochromene-3-carbonitrile according to IUPAC nomenclature.[1] It is also widely known by its common synonym, 3-cyano-4-methylcoumarin.[1] Its structure is characterized by a benzopyran-2-one (coumarin) core, with a methyl group at the C4 position and a nitrile group at the C3 position. This specific arrangement of functional groups is crucial to its chemical reactivity and biological profile.

The unique combination of the chromene framework with a carbonitrile group at a key position imparts distinct chemical reactivity and biological properties to the molecule.[1]

Physicochemical Characteristics

The compound presents as a white to light yellow solid with a defined melting point and specific solubility properties, which are critical for its handling, reaction setup, and formulation in biological assays.[1]

| Property | Value | Reference |

| CAS Number | 24526-69-0 | [1][2][3] |

| Molecular Formula | C₁₁H₇NO₂ | [1][2] |

| Molecular Weight | 185.18 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 194°C - 198°C | [1] |

| Solubility | High in organic solvents; moderate in water | [1] |

Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through condensation reactions that build the heterocyclic ring system.

Cornerstone Synthesis: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental and widely employed strategy for preparing this class of compounds.[1] This method's versatility has made it a mainstay in coumarin carbonitrile synthesis.[1] The reaction typically involves the condensation of an o-hydroxyaryl ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.

Causality of Experimental Choice: The choice of a basic catalyst (e.g., piperidine, triethylamine) is critical. Its function is to deprotonate the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone. The subsequent intramolecular cyclization (an O-alkylation) and dehydration are driven by the formation of the stable, aromatic benzopyranone ring system.

Caption: Knoevenagel condensation workflow for synthesis.

Green and Advanced Synthetic Protocols

To align with the principles of green chemistry, modern synthetic approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide rapid and uniform heating.[1] This can dramatically shorten reaction times from hours to mere minutes while often improving product yields.[1] The rationale lies in the efficient energy transfer directly to the polar molecules in the reaction mixture, accelerating the rate of reaction.

-

Ultrasound-Assisted Synthesis: Sonication introduces energy via acoustic cavitation, creating localized high-pressure and high-temperature microenvironments.[4][5] This enhances mass transfer and accelerates the reaction rate, providing another efficient, solvent-minimal route to chromene derivatives.

Post-Synthetic Chemical Transformations

The synthesized compound is a valuable intermediate for creating a library of derivatives. The nitrile and coumarin core can undergo various transformations:

-

Nitrile Hydrolysis: Under basic conditions (e.g., 10% NaOH), the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.[1] This opens up further derivatization possibilities via ester or amide formation.

-

Nucleophilic Reactions: The compound readily reacts with nucleophiles. For instance, treatment with hydrazine hydrate yields stable hydrazide derivatives, which are valuable synthons in medicinal chemistry.[1] Reaction with alkoxides can produce ester derivatives through nucleophilic substitution.[1]

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Key Observables |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a singlet for the C4-methyl group, and potentially other characteristic shifts depending on the solvent. |

| ¹³C NMR | Resonances for the carbonyl carbon (C2), the nitrile carbon (C3), the olefinic carbons of the pyranone ring, the methyl carbon, and the carbons of the aromatic ring. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (lactone carbonyl) stretch, and C=C stretches of the aromatic and pyran rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (185.18 g/mol ), along with a characteristic fragmentation pattern. |

Note: Specific chemical shifts and absorption frequencies can be found in various chemical databases and literature sources.[4][6][7][8]

Biological Activity and Therapeutic Potential

The this compound scaffold and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive for drug development.[5][9][10]

Primary Mechanism of Action: Enzyme Inhibition

A significant reported activity of this compound is the inhibition of cytochrome P450 enzymes, specifically CYP1A2 .[1]

Trustworthiness and Rationale: CYP enzymes are central to the metabolism of a vast majority of clinical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions by slowing the clearance of co-administered drugs, potentially increasing their plasma concentration to toxic levels. Therefore, identifying compounds like this compound as CYP inhibitors is a critical step in preclinical drug safety assessment and pharmacology research.[1]

Caption: Role of CYP1A2 inhibition in drug metabolism.

Broad-Spectrum Therapeutic Potential of Derivatives

While the parent compound is a valuable tool, its derivatives have shown promise in several therapeutic areas:

-

Anticancer Activity: Numerous 4H-chromene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer.[9][11] Their mechanisms often involve the induction of apoptosis.[9]

-

Anti-inflammatory Effects: Derivatives of 2-amino-4H-chromene-3-carbonitrile have demonstrated potent in-vitro anti-inflammatory activity.[4]

-

Antimicrobial and Antifungal Properties: The chromene scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal activities.[1][11]

-

Neuroprotection: Related coumarin and chromene structures have been investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against key enzymes like cholinesterases and β-secretase.[12][13]

-

Tyrosinase Inhibition: Certain 4H-chromene-3-carbonitrile derivatives have been developed as potent tyrosinase inhibitors, suggesting applications in treating hyperpigmentation disorders.[14]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and biological evaluation of the title compound.

Protocol: Knoevenagel Synthesis

Objective: To synthesize this compound from 2-hydroxyacetophenone and malononitrile.

Materials:

-

2-Hydroxyacetophenone (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.2 eq)

-

Absolute Ethanol

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 2-hydroxyacetophenone (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol in a round-bottom flask.

-

Add piperidine (0.2 eq) to the mixture dropwise while stirring.

-

Attach a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove impurities.

-

Purify the product by recrystallization from hot ethanol to yield pure, crystalline this compound.

-

Dry the final product under vacuum and determine its melting point and spectroscopic characteristics (NMR, IR, MS) for confirmation.

Protocol: In Vitro CYP1A2 Inhibition Assay (Fluorescent)

Objective: To determine the inhibitory potential (IC₅₀) of the compound against human CYP1A2.

Materials:

-

Recombinant human CYP1A2 enzyme

-

Fluorogenic probe substrate for CYP1A2 (e.g., 3-cyano-7-ethoxycoumarin)

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Furafylline)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in buffer.

-

In a 96-well plate, add the buffer, NADPH regenerating system, and the test compound dilutions (or positive control/vehicle control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately start kinetic reading on a fluorescence plate reader (at appropriate excitation/emission wavelengths for the metabolized product) at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Perspectives

This compound is more than a simple heterocyclic compound; it is a validated and highly versatile platform for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future research should focus on expanding the library of its derivatives through combinatorial chemistry, exploring their potential against new and emerging therapeutic targets, and performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The development of scalable, environmentally benign synthetic routes will further enhance its utility for both academic and industrial applications.

References

-

SpectraBase. 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. [Link]

-

Mohammadipour, R., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. [Link]

-

Mphahane, N., et al. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. [Link]

-

ChemSynthesis. (2025, May 20). 4-ethyl-2-oxo-2H-chromene-3-carbonitrile. [Link]

-

ResearchGate. (n.d.). Synthesis of 4H-chromene-3-carbonitrile derivatives through.... [Link]

-

PubMed Central. (2024, September 28). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. [Link]

-

Kumar, V., et al. (2020, August 5). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]

-

PMC - NIH. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. [Link]

-

Sciforum. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

-

RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

-

ResearchGate. (n.d.). Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. [Link]

Sources

- 1. Buy this compound | 24526-69-0 [smolecule.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. biomall.in [biomall.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 24526-69-0|this compound|BLD Pharm [bldpharm.com]

- 8. 24526-69-0 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 9. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-2-oxo-2H-chromene-3-carbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and application of this compound (CAS No: 24526-69-0). Known colloquially as 3-cyano-4-methylcoumarin, this heterocyclic compound is built upon the privileged coumarin scaffold, a structural motif renowned for its broad pharmacological and photophysical properties. This document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of its structural features, spectroscopic characterization, synthetic methodologies, and its emerging role as a versatile building block in medicinal chemistry and materials science. We will explore the causality behind its chemical reactivity and biological activity, grounded in authoritative scientific literature.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to the coumarin family, a class of benzopyran-2-one compounds widely distributed in the plant kingdom and recognized for their significant therapeutic potential.[1] The core coumarin structure is a versatile pharmacophore, and its derivatization has led to compounds with anticoagulant, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][4]

The subject of this guide, with the molecular formula C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol , is distinguished by the strategic placement of a methyl group at the C4 position and a cyano (nitrile) group at the C3 position.[5] This specific substitution pattern endows the molecule with unique electronic properties and chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules and a subject of interest for its intrinsic biological activities, including enzyme inhibition.[5] This guide will deconstruct its molecular architecture to provide a foundational understanding for its application in advanced research.

Molecular Architecture and Physicochemical Properties

The structure of this compound is a fusion of a benzene ring with an α-pyrone ring, forming the characteristic coumarin backbone. The electronic landscape of this scaffold is heavily influenced by the electron-withdrawing nature of the lactone carbonyl (C=O) and the nitrile (-C≡N) group, contrasted with the electron-donating effect of the methyl (-CH₃) group.

Core Structure and Key Functional Groups

-

Benzopyran-2-one Core: This planar, bicyclic system is the foundation of the molecule's photophysical properties and provides a rigid scaffold for orienting functional groups for biological target interaction.

-

α,β-Unsaturated Lactone: The C3-C4 double bond is conjugated with the C2-carbonyl group, creating an electrophilic site susceptible to nucleophilic attack (Michael addition).

-

C3-Nitrile Group: A potent electron-withdrawing group that significantly influences the molecule's reactivity. The nitrile is a key functional handle for further chemical modification, such as hydrolysis to a carboxylic acid or reaction with nucleophiles like hydrazine.[5]

-

C4-Methyl Group: This group provides steric bulk and possesses an electron-donating inductive effect, influencing the electronic density of the pyrone ring.

Spectroscopic Elucidation

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.

-

~2200-2230 cm⁻¹: A sharp peak corresponding to the C≡N stretching vibration of the nitrile group.

-

~1700-1740 cm⁻¹: A strong absorption from the C=O stretch of the α,β-unsaturated lactone.

-

~1600 cm⁻¹ & ~1450-1500 cm⁻¹: Absorptions corresponding to the C=C stretching vibrations within the aromatic and pyrone rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would provide clear signals for the different hydrogen environments. We would anticipate a singlet for the methyl protons (-CH₃) around δ 2.5-2.8 ppm and a complex multiplet pattern for the four aromatic protons on the fused benzene ring in the δ 7.2-7.8 ppm region.

-

¹³C NMR: The carbon spectrum would confirm the presence of all 11 unique carbon atoms. Key expected signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbonyl carbon (C=O) around δ 160 ppm, the methyl carbon (-CH₃) around δ 20 ppm, and multiple signals in the aromatic region (δ 110-155 ppm).[7]

-

X-Ray Crystallography Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[8] While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related chromene derivatives reveals key structural motifs.[4][9] The coumarin ring system is typically planar or near-planar. The bond lengths and angles would be consistent with a conjugated system, showing partial double-bond character in the C-O and C-C bonds of the pyrone ring. Such structural data is invaluable for computational modeling and understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for crystal packing and ligand-receptor binding.[9]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of the molecule.

| Property | Value | Reference(s) |

| CAS Number | 24526-69-0 | [5] |

| Molecular Formula | C₁₁H₇NO₂ | [5] |

| Molecular Weight | 185.18 g/mol | [5] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 194°C to 198°C | [5] |

| Solubility | High in organic solvents, moderate in water | [5] |

| IUPAC Name | 4-methyl-2-oxochromene-3-carbonitrile | [5] |

| Synonyms | 3-cyano-4-methylcoumarin | [5] |

Synthesis and Chemical Reactivity

The construction of the this compound scaffold is most efficiently achieved through well-established condensation reactions. Understanding these pathways is crucial for producing the compound and its derivatives for further study.

Primary Synthetic Pathway: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of coumarin synthesis and represents the most widely employed strategy for preparing this molecule. The reaction involves the condensation of a phenol with a β-keto ester (Pechmann condensation) or, more specifically for this structure, the reaction between a salicylaldehyde derivative and an active methylene compound like ethyl cyanoacetate, followed by cyclization. A highly effective variation involves a three-component reaction of a salicylaldehyde, malononitrile, and an appropriate carbonyl compound, often catalyzed by a base.[2]

The causality behind this reaction lies in the activation of the methylene compound (malononitrile) by a base (e.g., piperidine, triethylamine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a cascade of condensation and intramolecular cyclization (via attack of the phenolic hydroxyl group) to form the stable chromene ring system.

Caption: Generalized workflow for the synthesis of chromene-3-carbonitriles via Knoevenagel condensation.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a superior method, dramatically reducing reaction times from hours to minutes while often improving yields.[5]

Objective: To synthesize this compound.

Materials:

-

Acetylsalicylic aldehyde (or other suitable salicylaldehyde precursor)

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Microwave reactor

Procedure:

-

Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the salicylaldehyde precursor and malononitrile in a minimal amount of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled power (e.g., 25-30 watts) for a short duration (e.g., 5 minutes), monitoring the reaction progress by TLC.[5]

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed for further purification.

-

Validation: Confirm the structure and purity of the synthesized compound using melting point analysis, IR, and NMR spectroscopy.

Relevance and Applications in Drug Discovery

The this compound scaffold is not merely a synthetic curiosity; it is a platform for developing potent, biologically active agents. Its derivatives have demonstrated a wide range of pharmacological activities.

Pharmacological Profile

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of 4-methylcoumarin derivatives against various human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).[1] The specific substitutions on the coumarin ring are critical for modulating this activity, with dihydroxy-substituted derivatives often showing enhanced potency.[1]

-

Antioxidant and Neuroprotective Effects: 4-methylcoumarins, especially those bearing ortho-dihydroxy or ortho-diacetoxy substituents on the benzene ring, have shown considerable potential as antioxidants and radical scavengers.[10][11][12] This activity is crucial for neuroprotection, as these compounds can inhibit oxidative stress-induced neuronal damage, making them promising scaffolds for developing treatments for neurodegenerative diseases.[10]

-

Enzyme Inhibition:

-

Cytochrome P450 (CYP) Inhibition: The parent compound has been identified as an inhibitor of CYP enzymes, particularly CYP1A2.[5] This is highly relevant in drug development, as co-administration of a CYP inhibitor can alter the metabolism and pharmacokinetics of other drugs, leading to potential drug-drug interactions.

-

Tyrosinase Inhibition: Derivatives of the related 4H-chromene-3-carbonitrile scaffold have been synthesized and identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[6] This makes them attractive candidates for treating skin hyperpigmentation disorders.

-

Caption: Mechanism of tyrosinase inhibition by chromene-3-carbonitrile derivatives in melanogenesis.

Conclusion and Future Outlook

This compound is a structurally elegant and functionally significant molecule. Its rigid, planar scaffold, combined with the unique electronic interplay of its methyl, oxo, and nitrile functional groups, provides a robust platform for chemical synthesis and drug design. The well-established Knoevenagel condensation allows for its efficient and scalable production, while the reactivity of its functional groups offers numerous avenues for derivatization.

The demonstrated potential of its analogues as anticancer, neuroprotective, and enzyme-inhibiting agents underscores its importance for medicinal chemists. Future research should focus on expanding the library of derivatives, conducting detailed structure-activity relationship (SAR) studies, and elucidating the precise molecular mechanisms behind their biological effects. The continued exploration of this privileged scaffold holds considerable promise for the discovery of novel therapeutics and advanced functional materials.

References

-

Khodarahmi, G., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1589-1596. Available from: [Link]

-

Saso, L., et al. (2012). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Chemical and Pharmaceutical Bulletin, 60(6), 778-785. Available from: [Link]

-

SpectraBase. 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Available from: [Link]

-

Sarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry, 139(1-4), 389-395. Available from: [Link]

-

Pedersen, J. Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Journal of Pharmacy and Pharmacology, 59(12), 1721-1728. Available from: [Link]

-

ResearchGate. (2009). Synthesis and antioxidant activity of selected 4-methylcoumarins. Available from: [Link]

-

Mohammadipour, R., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(3), 1216-1225. Available from: [Link]

-

PubChem. [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile. Available from: [Link]

-

MD Topology. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile. Available from: [Link]

-

Azimi, M., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Scientific Reports, 14(1), 1-14. Available from: [Link]

-

ResearchGate. (2021). Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. Available from: [Link]

-

Akinyemi, A., et al. (2016). Crystal Structures of 4-Methyl-2-Oxo-2h-Chromene-7,8-Diyl Diacetate and 4-Methyl-2-Oxo-2h-Chromene-7,8-Diyl Bis(pent-4-Ynoate). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 681-686. Available from: [Link]

-

Sirbu, D., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 42. Available from: [Link]

-

MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]

-

Pîrnău, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. Available from: [Link]

-

Arshad, M., et al. (2015). Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o868-o869. Available from: [Link]

-

Jasinski, J. P. (2010). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 623, 249-268. Available from: [Link]

-

Kumar, D., et al. (2011). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Organic & Biomolecular Chemistry, 9(19), 6543-6546. Available from: [Link]

-

Ghorpade, S. S., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(1), 1-12. Available from: [Link]

-

ResearchGate. (2020). Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. Available from: [Link]

-

ResearchGate. (2023). (PDF) The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]

-

Kumar, R., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3504. Available from: [Link]

-

ResearchGate. (2015). X-ray crystal structure of chromene-3-carbonitrile derivative 2. Available from: [Link]

-

Campos, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3290. Available from: [Link]

-

Palakshamurthy, B. S., et al. (2015). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o374-o375. Available from: [Link]

Sources

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]

- 4. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 24526-69-0 [smolecule.com]

- 6. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Abstract: This guide provides a comprehensive overview of the synthetic pathways to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a significant heterocyclic compound with broad applications in medicinal chemistry and materials science. We delve into the core chemical principles, offer detailed, field-proven experimental protocols, and explain the causality behind methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this coumarin derivative's synthesis, from reaction mechanism to final product characterization.

Introduction and Strategic Importance

This compound, also known as 3-cyano-4-methylcoumarin, is a versatile scaffold in modern organic synthesis and drug discovery. The coumarin core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific functionalization of this derivative—a methyl group at the 4-position and a cyano group at the 3-position—imparts unique chemical reactivity and biological activity.

This compound serves as a crucial building block for more complex molecules and has demonstrated potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is vital in drug metabolism studies.[3] Furthermore, its derivatives are explored for anti-inflammatory and anticancer applications.[3] Beyond pharmacology, its distinct photophysical properties make it a candidate for laser dyes and nonlinear optical materials.[3]

The predominant and most efficient route to this molecule is a variation of the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction that has been refined for efficiency and sustainability.[1][3]

The Core Synthesis: A Mechanistic Deep Dive into the Knoevenagel Condensation

The synthesis of this compound is archetypally achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction and subsequent intramolecular cyclization to form the final heterocyclic product.[4]

Key Components:

-

Carbonyl Precursor: 2'-Hydroxyacetophenone. This reactant provides the phenolic backbone and the methyl group that will ultimately reside at the C4 position of the coumarin ring.

-

Active Methylene Compound: Malononitrile (CH₂ (CN)₂). The two strongly electron-withdrawing nitrile groups render the methylene protons highly acidic, facilitating their removal by a weak base to form a stable enolate.[4]

-

Catalyst: A weak base, such as piperidine, is typically employed.[1][5] The choice of a weak base is critical; a strong base like sodium hydroxide could induce an undesired self-condensation of the 2'-hydroxyacetophenone.[4]

Reaction Mechanism

The reaction proceeds through several distinct, sequential steps. For clarity, the mechanism involving a piperidine catalyst is detailed below, which involves the formation of an intermediate iminium ion—a more nuanced and accurate representation of the pathway.[6][7]

-

Iminium Ion Formation: Piperidine (a secondary amine) reacts with the carbonyl group of 2'-hydroxyacetophenone to form a carbinolamine intermediate. This intermediate then eliminates a water molecule to generate a reactive iminium ion. This activation step increases the electrophilicity of the carbonyl carbon.

-

Enolate Formation: Concurrently, a second molecule of piperidine acts as a base, abstracting an acidic proton from malononitrile to form a resonance-stabilized enolate.[1]

-

C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the primary carbon-carbon bond of the new structure.[6][7]

-

Catalyst Regeneration & Dehydration: The resulting intermediate eliminates the piperidine catalyst to form an α,β-unsaturated product. This step is effectively a dehydration.

-

Intramolecular Cyclization (Lactonization): The final, crucial step is the intramolecular attack of the phenolic hydroxyl group onto one of the nitrile groups. This is followed by tautomerization to form the stable, aromatic coumarin ring system.

Experimental Protocols & Methodologies

The synthesis can be performed using conventional heating or accelerated significantly with microwave irradiation. Both methods yield the desired product, but the choice often depends on available equipment and desired throughput.

General Experimental Workflow

The overall process, from setup to final product validation, follows a logical sequence that ensures purity and accurate characterization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Buy this compound | 24526-69-0 [smolecule.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-2-oxo-2H-chromene-3-carbonitrile spectral data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile

This guide provides a comprehensive analysis of the spectral data for this compound (CAS 24526-69-0), a key heterocyclic building block.[1][2] With a molecular formula of C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol , this compound's precise structure is unequivocally confirmed through a multi-technique spectroscopic approach.[1] This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Foundational Structural Analysis

A thorough understanding of a molecule's spectral fingerprint begins with its structure. The coumarin scaffold is a benzopyrone, and in this derivative, key substituents—a methyl group at C4 and a nitrile group at C3—introduce distinct and predictable spectroscopic features. The numbering convention used throughout this guide is presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is the primary tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is expected to be clean and highly informative, revealing signals for the four distinct aromatic protons and the C4-methyl group.

Expected ¹H-NMR Spectral Data

The chemical shifts are influenced by the electron-withdrawing nature of the lactone and nitrile groups and the electron-donating character of the methyl group. The data presented are representative values based on analyses of closely related 4-methylcoumarin derivatives.[3][4][5]

| Assigned Proton | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |

| H5 | 7.75 - 7.85 | dd | 1H | J ≈ 8.0, 1.5 | Deshielded by proximity to the carbonyl group (C4) and coupled to H6 (ortho) and H7 (meta). |

| H6 | 7.35 - 7.45 | td | 1H | J ≈ 8.0, 1.0 | Coupled to H5 and H7 (ortho) and H8 (meta). |

| H7 | 7.60 - 7.70 | td | 1H | J ≈ 8.0, 1.5 | Coupled to H6 and H8 (ortho) and H5 (meta). |

| H8 | 7.30 - 7.40 | d | 1H | J ≈ 8.0 | Coupled only to H7 (ortho). |

| 4-CH₃ | 2.60 - 2.70 | s | 3H | - | Singlet due to the absence of adjacent protons. Positioned on a double bond, hence its downfield shift. |

Experimental Protocol: ¹H-NMR

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its excellent solubilizing power for polar organic compounds and its high boiling point, which minimizes evaporation.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is required for achieving good signal dispersion, especially in the aromatic region.

-

Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

-

Acquisition Time: ~3-4 seconds to ensure high resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Number of Scans: 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy is indispensable for mapping the carbon skeleton. The spectrum for this molecule will show 11 distinct signals, as all carbon atoms are in unique chemical environments.

Expected ¹³C-NMR Spectral Data

Assignments are based on established chemical shift ranges for coumarins and the known effects of nitrile and methyl substituents.[4][6]

| Assigned Carbon | Expected δ (ppm) | Rationale |

| C2 (C=O) | 159 - 161 | Lactone carbonyl carbon, highly deshielded. |

| C3 (C-CN) | 100 - 105 | Shielded due to its position between two sp² carbons but part of a conjugated system. |

| C4 (C-CH₃) | 153 - 155 | Olefinic carbon, deshielded by the attached oxygen and conjugation. |

| C4a | 118 - 120 | Bridgehead carbon in the aromatic ring. |

| C5 | 127 - 129 | Aromatic CH, deshielded by proximity to the pyrone ring. |

| C6 | 124 - 126 | Aromatic CH. |

| C7 | 133 - 135 | Aromatic CH, often the most deshielded of the simple aromatic carbons. |

| C8 | 116 - 118 | Aromatic CH, shielded by the ether oxygen (O1). |

| C8a | 152 - 154 | Bridgehead carbon attached to the ether oxygen, highly deshielded. |

| C≡N | 114 - 116 | Nitrile carbon, characteristic chemical shift. |

| 4-CH₃ | 18 - 20 | Aliphatic methyl carbon. |

Structural Confirmation with 2D-NMR

While ¹³C-NMR provides carbon shifts, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides the definitive links between the proton and carbon skeletons. It is a self-validating system that confirms connectivity.

Figure 2: Key expected HMBC correlations from the C4-methyl protons, confirming the assignment of C3, C4, and C4a.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic vibrations of the nitrile and the α,β-unsaturated lactone.

Expected IR Absorption Bands

The vibrational frequencies are highly characteristic of the functional groups within the conjugated system.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Causality |

| 2220 - 2230 | Strong, Sharp | C≡N stretch | The triple bond of the nitrile group gives a very characteristic, strong, and sharp absorption in this region.[9] |

| 1710 - 1730 | Very Strong | C=O stretch (lactone) | This is the α,β-unsaturated ester (lactone) carbonyl stretch. Conjugation with the C3=C4 double bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[10] |

| 1600 - 1620 | Medium-Strong | C=C stretch (aromatic) | Stretching vibrations of the benzene ring. |

| 1550 - 1580 | Medium | C=C stretch (pyrone ring) | Stretching vibration of the double bond within the pyrone ring. |

| 3050 - 3100 | Weak-Medium | C-H stretch (aromatic) | Stretching of sp² C-H bonds on the benzene ring. |

| 2920 - 2980 | Weak | C-H stretch (methyl) | Asymmetric and symmetric stretching of sp³ C-H bonds in the methyl group. |

Experimental Protocol: IR Spectroscopy

-

Methodology: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and minimal sample preparation. Alternatively, the KBr pellet technique can be used.[7]

-

ATR Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount (~1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed by identifying the key absorption bands and comparing them to expected values.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns under ionization.

Expected Mass Spectral Data

For this compound, Electron Ionization (EI) is a suitable technique.

-

Molecular Ion (M⁺): The spectrum will show a strong molecular ion peak at m/z = 185 , corresponding to the molecular weight of C₁₁H₇NO₂. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass, according to the nitrogen rule.

-

Key Fragments: The fragmentation of coumarins is well-documented and proceeds via characteristic losses.[11][12]

| m/z | Proposed Fragment | Rationale |

| 185 | [C₁₁H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₇NO]⁺ | Loss of carbon monoxide (-CO, 28 Da) from the lactone ring. This is the most characteristic fragmentation pathway for the coumarin core.[11] |

| 130 | [C₉H₈N]⁺ | Subsequent loss of a second carbonyl group or related fragments. |

Plausible Fragmentation Pathway

The stability of the coumarin ring system leads to a predictable fragmentation cascade initiated by the loss of CO.

Figure 3: Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms) to separate the analyte. Program the oven with a temperature ramp (e.g., 100°C to 280°C at 15°C/min) to ensure elution.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400 to cover the molecular ion and all expected fragments.

-

-

-

Data Analysis: Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC). Analyze the mass spectrum for this peak, identifying the molecular ion and major fragment ions.

Conclusion

The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon and hydrogen framework. IR spectroscopy confirms the presence of the critical nitrile and α,β-unsaturated lactone functional groups, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of carbon monoxide. Together, these techniques provide a unique and definitive spectral fingerprint, essential for quality control, reaction monitoring, and further research in medicinal and materials chemistry.

References

Sources

- 1. Buy this compound | 24526-69-0 [smolecule.com]

- 2. 24526-69-0|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. rsc.org [rsc.org]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. ijres.org [ijres.org]

- 8. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]